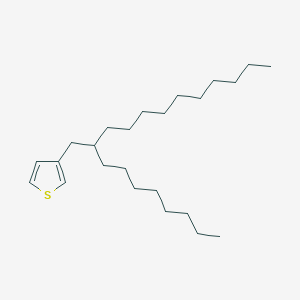

3-(2-Octyldodecyl)thiophene

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-octyldodecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVMRJSMBQYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Octyldodecyl Thiophene and Its Functionalized Derivatives

Precursor Synthesis and Halogenation Routes

The synthesis of 3-alkylthiophenes often begins with the preparation of a suitable thiophene (B33073) precursor, which is then alkylated. A common strategy involves the use of cross-coupling reactions where a halogenated thiophene is reacted with an organometallic reagent containing the desired alkyl group. For instance, Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is a widely employed method for forming C-C bonds between aryl halides and alkyl groups.

Once the 3-(2-octyldodecyl)thiophene is obtained, it typically requires halogenation at the 2- and/or 5-positions of the thiophene ring to prepare it for polymerization. This is a crucial step for subsequent coupling reactions like Stille, Suzuki, or Direct Arylation Polymerization (DArP). N-bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of the thiophene ring at its activated positions. The reaction conditions can be tuned to yield either the mono- or di-brominated product. For example, the bromination of a molecule containing the 3-(2-octyldodecyl)thiophene moiety with NBS is a key step in creating a monomer ready for polymerization. rsc.orgnih.gov

Direct Alkylation of Thiophene Systems

Directly introducing the bulky 2-octyldodecyl group onto a pre-functionalized thiophene ring offers an alternative and potentially more efficient synthetic route. This approach can bypass the need to handle potentially unstable organometallic reagents.

Conventional cross-coupling methods using palladium or nickel catalysts to introduce long, branched alkyl chains like 2-octyldodecyl can result in very low yields. mdpi.com A more successful approach has been the use of cobalt(II)-catalyzed reductive alkylation. This method has been effectively used to synthesize 3-(2-octyldodecyl)thieno[3,2-b]thiophene, a closely related analogue. mdpi.com In this process, a brominated thiophene derivative is coupled with an alkyl iodide in the presence of a cobalt(II) catalyst and a reducing agent.

A specific example involves the reaction of 3-bromothieno[3,2-b]thiophene (B1286399) with 9-(iodomethyl)nonadecane (B8222513) (the iodide form of the 2-octyldodecyl group). The reaction is catalyzed by cobalt(II) bromide in the presence of tri(o-tolyl)phosphine as a ligand and manganese powder as a reductant. mdpi.com This methodology provides a more efficient route to attaching the sterically demanding 2-octyldodecyl side chain.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Reductant | Solvent | Temperature | Time | Product |

| 3-Bromothieno[3,2-b]thiophene | 9-(Iodomethyl)nonadecane | Cobalt(II) bromide | Tri(o-tolyl)phosphine | Manganese powder | N,N-dimethylacetamide / Pyridine | 70 °C | 24 h | 3-(2-Octyldodecyl)thieno[3,2-b]thiophene |

Table 1: Reaction conditions for the cobalt(II)-catalyzed synthesis of a 3-(2-octyldodecyl) substituted thienothiophene. This method is a key example of introducing this bulky alkyl group. Data sourced from mdpi.com.

Besides cobalt catalysis, nickel- and palladium-based catalytic systems are fundamental in the synthesis of 3-alkylthiophenes, which are precursors to functionalized monomers. rsc.org Kumada catalyst-transfer polycondensation, for example, utilizes a nickel catalyst such as Ni(dppp)Cl₂ to couple a Grignard reagent of a 2-bromo-3-alkylthiophene. nih.gov While often used for polymerization, the underlying cross-coupling principle is also applicable to the initial synthesis of the alkylated thiophene monomer.

Suzuki coupling, which involves the reaction of a boronic acid or ester with an aryl halide catalyzed by a palladium complex, is another versatile method. These traditional cross-coupling reactions, however, can be challenging when dealing with the introduction of bulky, branched alkyl chains like 2-octyldodecyl, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve satisfactory yields. mdpi.com

Functionalization of 3-(2-Octyldodecyl)thiophene for Polymerization

After the synthesis of 3-(2-octyldodecyl)thiophene, the molecule must be functionalized to serve as a monomer in polymerization reactions. This typically involves introducing reactive groups, most commonly halogens, at the 2- and 5-positions of the thiophene ring. These halogenated monomers are then suitable for various cross-coupling polymerization techniques.

For instance, a derivative of 3-(2-octyldodecyl)thiophene was prepared for use in Direct Arylation Polymerization (DArP). In this case, 3-(2-octyldodecyl)thiophene was first coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole. The resulting compound, 4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluoro mdpi.comnih.govresearchgate.netbenzothiadiazole, was then brominated using NBS to generate the corresponding monomer for polymerization. rsc.orgnih.gov This brominated monomer was subsequently polymerized with 2,2'-bithiophene (B32781) using a palladium catalyst to yield a high-performance donor-acceptor conjugated polymer. rsc.org

Stille polymerization is another common method, which requires the monomer to be functionalized with organotin reagents. For example, a dibrominated monomer containing the 3-(2-octyldodecyl)thiophene unit can be polymerized with a distannylated comonomer in the presence of a palladium catalyst. mdpi.comnih.gov

| Polymerization Method | Required Monomer Functionalization | Catalyst System (Example) |

| Direct Arylation Polymerization (DArP) | C-H bond and C-Halogen bond | Pd(OAc)₂ / (o-MeOPh)₃P |

| Stille Polymerization | C-Organotin bond and C-Halogen bond | Dichlorobis(triphenylphosphine)palladium(II) |

| Kumada Polymerization | C-Grignard bond and C-Halogen bond | Ni(dppp)Cl₂ |

| Suzuki Polymerization | C-Boronic acid/ester and C-Halogen bond | Palladium(0) complex with phosphine (B1218219) ligands |

Table 2: Common polymerization methods for thiophene-based monomers and the required functional groups on the monomer units. The 3-(2-octyldodecyl)thiophene must be appropriately functionalized to be used in these reactions. rsc.orgnih.govmdpi.com

Purification and Isolation Techniques for Monomer Units

The purity of the 3-(2-octyldodecyl)thiophene monomer and its functionalized derivatives is paramount for achieving high molecular weight polymers with desirable electronic properties. Impurities can act as chain-terminating agents or introduce defects into the polymer backbone.

For the monomer itself, standard purification techniques for organic compounds are employed. These include column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts. After chromatographic purification, distillation or recrystallization can be used to achieve higher purity.

Once the monomers are polymerized, the resulting polymer must be purified to remove residual catalyst, ligands, and oligomeric species. A common and effective method for purifying polymers derived from 3-(2-octyldodecyl)thiophene is a sequence of precipitation and Soxhlet extraction. The crude polymer is first precipitated by pouring the reaction mixture into a non-solvent, such as methanol (B129727). The collected solid is then subjected to sequential Soxhlet extraction with a series of solvents, typically methanol, acetone, and hexane. mdpi.comresearchgate.net This process effectively removes low molecular weight impurities and catalyst residues, yielding a pure polymer product. mdpi.comresearchgate.net

Polymerization Strategies and Mechanistic Insights for Poly 3 2 Octyldodecyl Thiophene and Copolymers

Regioregular Polymerization Techniques for Poly(3-alkylthiophene)s

Several transition-metal-catalyzed polycondensation methods are employed to synthesize regioregular P3ATs. These techniques, including Kumada, Stille, and Suzuki couplings, provide powerful tools for forming the necessary carbon-carbon bonds between aromatic monomer units, leading to polymers with desirable structural and electronic characteristics. rsc.orgsemanticscholar.org

Kumada Catalyst-Transfer Polycondensation (KCTP) is a prominent method for synthesizing regioregular P3ATs. rsc.orgbeilstein-journals.org The process typically involves the reaction of a 2-bromo-5-magnesio-3-alkylthiophene monomer with a nickel catalyst, such as Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane). nih.govresearchgate.net This method is recognized as a chain-growth polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.govfigshare.com The synthesis of the 3-(2-octyldodecyl)thiophene monomer has been reported, and its polymerization can be achieved through KCTP, yielding the corresponding poly[3-(2-octyldodecyl)thiophene]. kuleuven.be The mechanism involves the catalyst "transferring" along the growing polymer chain, which is a key feature of this living polymerization process. nih.govresearchgate.net

Grignard Metathesis (GRIM) polymerization is another effective, and often interchangeably named, technique for producing highly regioregular, head-to-tail coupled P3ATs. cmu.edunih.gov The method involves the treatment of a 2,5-dibromo-3-alkylthiophene monomer with one equivalent of a standard Grignard reagent, like isopropyl magnesium chloride, which results in a bromine-magnesium exchange (metathesis). cmu.edunih.gov This creates a mixture of regioisomeric Grignard monomers. Upon adding a catalytic amount of a nickel complex, such as Ni(dppp)Cl₂, polymerization is initiated. cmu.educmu.edu A key aspect of this method's success is that the less sterically hindered regioisomer is preferentially incorporated into the growing polymer chain, resulting in high regioregularity. tdl.org The GRIM method is advantageous as it can be performed at room temperature and is suitable for large-scale synthesis. tdl.org It is considered a quasi-living polymerization, proceeding via a chain-growth mechanism. beilstein-journals.orgresearchgate.net

Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for synthesizing conjugated polymers, particularly donor-acceptor (D-A) copolymers. rsc.orgsemanticscholar.org This method involves the reaction between an organotin compound (e.g., a distannylated aromatic) and an organohalide (e.g., a dibrominated aromatic). mdpi.comrsc.org

This technique has been successfully applied to create copolymers incorporating the 3-(2-octyldodecyl)thiophene moiety. In one study, a new building block, 3-(2-octyldodecyl)thieno[3,2-b]thiophene, was synthesized and subsequently polymerized with a fluorinated benzothiadiazole acceptor unit via Stille polymerization. mdpi.comdntb.gov.ua This approach yielded two different D-A copolymers, PT-ODTTBT and PTT-ODTTBT, with well-defined molecular weights and low polydispersity, demonstrating the control afforded by the Stille reaction. mdpi.com The resulting polymers exhibited good solubility and thermal stability. mdpi.com

| Polymer | Number-Average Molecular Weight (Mₙ) [kDa] | Polydispersity Index (PDI) | Source |

|---|---|---|---|

| PT-ODTTBT | 82.3 | 1.26 | mdpi.com |

| PTT-ODTTBT | 95.1 | 1.25 | mdpi.com |

Suzuki cross-coupling polymerization is another cornerstone of modern polymer synthesis, relying on a palladium catalyst to couple an organoboron species (like a boronic acid or ester) with an organohalide. semanticscholar.orgpsu.edu This method is valued for the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. researchgate.netmdpi.com

While less specifically documented for the homopolymer of 3-(2-octyldodecyl)thiophene, Suzuki coupling is a powerful tool for creating P3AT-based copolymers. rsc.orgpsu.edu For instance, it has been used to polymerize thiophene-based monomers with other aromatic units like benzothiadiazole. semanticscholar.org The good functional group tolerance of organoboron compounds makes Suzuki catalyst-transfer polycondensation particularly attractive for the precise synthesis of functional π-conjugated polymers. mdpi.com Researchers have successfully synthesized various thiophene-containing copolymers using this method, achieving high molecular weights and good processability. rsc.org

Chain-Growth vs. Step-Growth Polymerization Mechanisms

The mechanism of polymerization—either chain-growth or step-growth—dictates the evolution of polymer molecular weight over the course of the reaction.

Step-Growth Polymerization : In this mechanism, monomers react to form dimers, trimers, and larger oligomers. These oligomers then react with each other. The molecular weight of the polymer increases slowly and exponentially, with high molecular weight chains forming only at very high monomer conversion (>99%). cmu.edulibretexts.org

Chain-Growth Polymerization : In this process, an initiator activates a monomer, which then adds sequentially to a single active site at the end of the growing polymer chain. libretexts.org High molecular weight polymer is formed almost immediately, and the molecular weight increases linearly with monomer conversion. cmu.edulibretexts.org

For a long time, metal-catalyzed cross-coupling polymerizations were assumed to proceed via a step-growth mechanism. acs.org However, intensive studies revealed that Ni-catalyzed KCTP/GRIM reactions for regioregular P3ATs actually follow a chain-growth mechanism . cmu.edunih.govresearchgate.netacs.org This discovery was significant, as it explained the ability to synthesize P3ATs with low polydispersities and predictable molecular weights, characteristics of a living polymerization. cmu.edunih.gov The evidence includes a linear increase in the degree of polymerization with monomer conversion and the observation that the catalyst remains associated with the end of the growing chain, ready to insert the next monomer unit. cmu.edu

Control over Molecular Weight and Polydispersity in Polymerization

Precise control over polymer molecular weight (MW) and polydispersity (PDI, a measure of the distribution of molecular weights) is essential for optimizing the performance of materials in electronic devices. researchgate.net

The understanding that KCTP/GRIM is a chain-growth, quasi-living polymerization provides a direct pathway to this control. beilstein-journals.orgnih.gov In these systems, the number-average molecular weight (Mₙ) of the resulting poly[3-(2-octyldodecyl)thiophene] can be predicted and controlled by adjusting the initial molar ratio of the monomer to the nickel catalyst (initiator). cmu.edubeilstein-journals.org A lower catalyst loading relative to the monomer results in higher molecular weight polymers. nih.gov This living nature allows for the synthesis of polymers with narrow molecular weight distributions, often with PDI values below 1.5. cmu.eduacs.org

Furthermore, factors such as reaction time, the method of Grignard monomer formation, and the choice of quenching agent can influence the final molecular weight and PDI. researchgate.net For instance, incomplete formation of the active Grignard monomer or the use of certain quenching agents like methanol (B129727) can lead to side reactions and a broadening of the polydispersity. researchgate.net In Stille and Suzuki polymerizations, control is typically achieved by carefully managing stoichiometry and reaction conditions to produce well-defined copolymers, as evidenced by the low PDI values obtained for copolymers containing 3-(2-octyldodecyl)thiophene derivatives. mdpi.comrsc.org

Influence of 2 Octyldodecyl Substitution on Polymer Structure, Morphology, and Self Assembly

Steric Effects and Conformational Preferences of the Polymer Backbone

The 2-octyldodecyl group is one of the bulkiest side chains used in the synthesis of conjugated polymers. rsc.org Its significant steric hindrance directly impacts the conformation of the polythiophene backbone. In copolymers, the steric repulsion between the 2-octyldodecyl group and other substituents can distort the main-chain coplanarity and linearity. rsc.orgrsc.org This twisting of the polymer backbone can be disadvantageous for intermolecular π-π stacking, a key mechanism for charge transport. rsc.orgrsc.org

For instance, in donor-acceptor copolymers, the presence of bulky 2-octyldodecyl groups can lead to a less ordered, more amorphous character in the solid state compared to polymers with smaller or linear side chains. rsc.org The steric strain can also influence polymerization, with bulky monomers sometimes encountering more steric hindrance during the reaction, potentially affecting the final molecular weight of the polymer. rsc.orgrsc.org Theoretical calculations have shown that steric repulsion from side chains can increase the torsional angles between adjacent monomer units in the polymer backbone, which in turn affects molecular orbital overlap and intramolecular charge transfer. acs.org However, despite the steric bulk, the flexibility of the alkyl chain is a crucial factor. The position of the branching point relative to the polymer backbone can influence the degree of crystallinity, with branching further away from the backbone potentially leading to weaker side-chain crystallinity. mdpi.com

Impact on Solution Processability and Polymer Solubility

A primary reason for incorporating branched alkyl side chains like 2-octyldodecyl is to enhance the solubility of the resulting polymer in common organic solvents. metu.edu.trcapes.gov.br This improved solubility is crucial for solution-based processing techniques, such as spin-coating or printing, which are essential for fabricating large-area and flexible electronic devices. mdpi.comcdnsciencepub.com The bulky and branched nature of the 2-octyldodecyl group disrupts the strong intermolecular interactions that can lead to aggregation and precipitation in solution, thereby enabling the preparation of uniform, high-quality thin films. metu.edu.trmdpi.com

Polymers incorporating 2-octyldodecyl side chains have been successfully synthesized and are noted for their good solubility, which facilitates their use in various applications, including organic photovoltaics and field-effect transistors. capes.gov.brmdpi.comacs.orgulb.ac.be For example, the introduction of 2-octyldodecyl groups onto a diketopyrrolopyrrole (DPP)-based polymer backbone allowed for the synthesis of a high-molecular-weight polymer that remained soluble. capes.gov.br Similarly, its use in thieno[3,2-b]thiophene-based copolymers was key to improving solubility and enabling device fabrication. mdpi.com The enhanced solubility allows for the creation of polymer-fullerene blend films for solar cells and the formulation of inks for conductive applications. mdpi.com

| Polymer System | Solvent | Observation |

| Poly(3-(2-octyldodecyl)thiophene) (P3ODDT) | Chloroform, Chlorobenzene | Good solubility, enabling solution processing for perovskite solar cells. cdnsciencepub.comcdnsciencepub.comresearchgate.netscholaris.ca |

| Donor-Acceptor Copolymers with 2-octyldodecyl groups | Chlorobenzene, Dichloromethane | Enhanced solubility facilitating synthesis and film formation for photovoltaics. mdpi.comulb.ac.bebeilstein-journals.orgnih.gov |

| Isoindigo-based Copolymers | Not specified | Branched 2-octyldodecyl chains were used to ensure polymer solubility for processing. mdpi.com |

Control of Regioregularity and Its Consequences

Regioregularity, the specific orientation of monomer units within the polymer chain, is a critical structural parameter that governs the optoelectronic properties of poly(3-substituted thiophenes). cdnsciencepub.com The two primary coupling modes are head-to-tail (HT) and head-to-head (HH), with tail-to-tail (TT) also occurring. cdnsciencepub.com

For poly(3-alkylthiophenes), a high degree of HT coupling is desirable as it leads to a more planar backbone, which enhances π-orbital overlap and facilitates both interchain and intrachain charge transport. nih.govrsc.org This planarity promotes self-assembly into well-organized structures, improving electrical conductivity and charge carrier mobility. nih.govrsc.org

The synthesis of poly(3-(2-octyldodecyl)thiophene) (P3ODDT) can be controlled to achieve high regioregularity. cdnsciencepub.com Methods like the Grignard Metathesis (GRIM) polymerization and Kumada catalyst-transfer polycondensation are employed to favor HT coupling. cdnsciencepub.comresearchgate.net In the GRIM method, the polymerization of 2,5-dibromo-3-alkylthiophenes heavily favors HT couplings for steric reasons. cdnsciencepub.com It has been observed that P3ODDT synthesized via GRIM polymerization can be highly regioregular. cdnsciencepub.com This stringent steric requirement imposed by the bulky 2-octyldodecyl side chain during polymerization is thought to contribute to a higher degree of HT coupling compared to polymers with less bulky or linear side chains. cdnsciencepub.com The resulting highly regioregular P3ODDT exhibits more red-shifted absorption bands, indicative of a more planar, conjugated backbone. cdnsciencepub.com

Solid-State Organization and Intermolecular Interactions

The bulky 2-octyldodecyl side chain significantly influences how polymer chains pack in the solid state, which is fundamental to the performance of organic electronic devices. ucsb.edu The solid-state morphology is typically a mix of crystalline or ordered domains and amorphous regions. ucsb.edu

In the solid state, regioregular polythiophenes often self-assemble into lamellar structures. acs.orgnih.gov These structures consist of alternating layers of the conjugated polymer backbones and the insulating alkyl side chains. nih.gov The conjugated backbones within a layer interact through π-π stacking, which creates pathways for charge carriers to hop between adjacent polymer chains. acs.orgnih.gov

The length and branching of the side chain, such as the 2-octyldodecyl group, directly influence the lamellar spacing (the distance between the conjugated backbones of adjacent layers). mdpi.com While longer side chains increase this lamellar distance, they have a more limited effect on the crucial π-π stacking distance (the separation between stacked backbones). mdpi.com Studies on various conjugated polymers have shown that the use of bulky, branched side chains like 2-octyldodecyl can influence the orientation of the polymer chains relative to a substrate, adopting either "edge-on" or "face-on" arrangements. rsc.org In some cases, the significant bulk of the 2-octyldodecyl group can lead to a less ordered, more amorphous film structure. rsc.org However, in other systems, it has been shown to facilitate the formation of well-ordered lamellar stacking, leading to improved hole mobility. mdpi.com For instance, a copolymer incorporating 2-octyldodecyl-substituted thieno[3,2-b]thiophene (B52689) exhibited well-organized lamellar stacking and preferential face-on orientation, which were credited for its improved photovoltaic performance. mdpi.com The balance between the solubility provided by the bulky group and its influence on solid-state packing is a key consideration in molecular design.

| Polymer System | π-π Stacking Distance (Å) | Lamellar Spacing (d100) (Å) | Orientation |

| PTT-ODTTBT (containing 2-octyldodecyl) | ~3.8 | ~23.5 | Predominantly face-on mdpi.com |

| DPP-based polymer with 2-octyldodecyl side chain | ~3.56 | Not specified | Not specified researchgate.net |

Crystallinity, Domain Size, and Orientation in Thin Films

The 2-octyldodecyl substituent plays a crucial role in determining the crystallinity, the size of crystalline domains, and the orientation of polymer chains within thin films. These parameters are critical as they directly impact the charge transport properties of the materials in electronic devices.

The introduction of 2-octyldodecyl side chains has been shown to influence the molecular packing and ordering of conjugated polymers. For instance, in donor-acceptor copolymers, the presence of these bulky side chains can affect the planarity of the polymer backbone. Steric hindrance between the 2-octyldodecyl groups and other parts of the polymer can lead to a distortion of the main-chain, which may be disadvantageous for intermolecular π–π stacking. rsc.org However, this steric repulsion can also be beneficial in preventing excessive aggregation during polymerization, which can sometimes lead to poor solubility and lower molecular weights. rsc.org

The size and branching of the alkyl side chains directly impact the lamellar stacking distance in the solid state. Longer branched side chains, such as 2-octyldodecyl, generally increase the d-spacing between polymer chains. acs.org This increased interchain spacing can provide more volume for the polymer chains to orient and rearrange, which can be beneficial for achieving a well-ordered structure. acs.org

Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a key technique used to investigate the crystallinity and molecular orientation in thin films. Studies on polymers containing 3-(2-Octyldodecyl)thiophene have revealed distinct diffraction peaks, indicating a certain degree of crystallinity. mdpi.com For example, in some donor-acceptor copolymers, the presence of the 2-octyldodecyl-substituted thieno[3,2-b]thiophene unit led to well-organized lamellar stacking. mdpi.comdntb.gov.ua

The orientation of the polymer crystallites relative to the substrate is another critical factor for device performance. A "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, is often desirable for efficient vertical charge transport in devices like organic photovoltaics. The incorporation of 2-octyldodecyl side chains, in combination with other structural modifications, has been shown to promote a preferential face-on orientation in some polymer systems. mdpi.comdntb.gov.ua In contrast, an "edge-on" orientation, where the polymer backbones are parallel to the substrate, is often favored for high charge mobility in organic field-effect transistors. researchgate.net

The choice of processing conditions, such as the solvent and annealing temperature, also plays a significant role in the final morphology of the thin film. nist.govmdpi.com For polymers with 2-octyldodecyl side chains, these conditions can be optimized to enhance crystallinity and achieve the desired domain size and orientation. mdpi.commdpi.com For instance, the use of solvent additives can help to control the morphology of the active layer in organic solar cells. mdpi.com

It is important to note that a universal relationship between crystallinity and charge mobility does not always exist. nist.gov Other factors, such as the connectivity between crystalline domains and the degree of intracrystalline order, also play a crucial role. nist.gov Therefore, the influence of the 2-octyldodecyl side chain on these aspects must also be considered for a comprehensive understanding of its impact on device performance.

Table 1: Influence of 2-Octyldodecyl Substitution on Polymer Thin Film Properties

| Polymer System | Effect of 2-Octyldodecyl Group | Key Findings | Citation |

|---|---|---|---|

| Donor-acceptor copolymer with thieno[3,2-b]thiophene bridge | Improved crystallinity and preferential face-on orientation. | Led to well-organized lamellar stacking and higher charge carrier mobility. | mdpi.comdntb.gov.ua |

| Dithienofluorene-based copolymers | Increased steric hindrance, potentially distorting main-chain coplanarity. | The bulky nature of the side chain can impact the planarity of the polymer backbone. | rsc.org |

| Polymers with varying branched side chain lengths | Increased the d-spacing (interchain distance). | Larger interchain volume may enhance the orientation and rearrangement of polymer chains. | acs.org |

Role of Branched Chains in Modulating Aggregation Behavior

The branched nature of the 2-octyldodecyl side chain plays a significant role in modulating the aggregation behavior of thiophene-based polymers, both in solution and in the solid state. This aggregation is a critical factor that influences the processing of the materials and the morphology of the final thin film.

The bulky 2-octyldodecyl groups introduce significant steric hindrance, which can prevent strong, uncontrolled aggregation of the polymer chains. rsc.org This is particularly important during synthesis, as excessive aggregation can lead to poor solubility and limit the achievable molecular weight. rsc.orgrsc.org By tuning the steric bulk of the side chains, it is possible to control the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques. mdpi.compku.edu.cn

In solution, conjugated polymers can exist as individual, solvated chains or form aggregates, which are precursors to the crystalline domains in the solid state. The tendency to aggregate is influenced by a balance of forces, including π-π interactions between the conjugated backbones and the steric repulsion of the side chains. The 2-octyldodecyl groups, due to their size, can moderate the π-π stacking interactions, preventing premature or excessive aggregation in solution. rsc.orgresearchgate.net

However, some degree of aggregation in solution is often desirable, as it can lead to the formation of more ordered structures in the final thin film. uc.edu For some high-performance donor-acceptor polymers, strong intermolecular π-π stacking can occur even in solution. mdpi.com The 2-octyldodecyl side chains can influence the nature of these aggregates. For example, studies have shown that the size and branching of the alkyl chains can affect the temperature-dependent aggregation properties of certain polymers. researchgate.net

The aggregation behavior in solution directly impacts the morphology of the spin-coated thin film. The degree of pre-aggregation in the precursor solution can determine the number of crystalline domains and their interconnectivity in the solid state. By controlling the aggregation through side-chain engineering with groups like 2-octyldodecyl, it is possible to fine-tune the film morphology for optimal device performance. researchgate.netresearchgate.net

Furthermore, the steric hindrance provided by the 2-octyldodecyl chains can influence the polymorphism of the crystalline domains. Some polymers can adopt different packing arrangements (polymorphs) with distinct electronic properties. mdpi.combohrium.com The bulkiness of the side chains can favor the formation of one polymorph over another, thereby providing a means to control the electronic characteristics of the material.

The interplay between the electron-donating or -accepting nature of the polymer backbone and the steric effects of the side chains is complex. In some cases, the steric hindrance from the 2-octyldodecyl groups can lead to a less planar backbone, which might be expected to reduce intermolecular interactions. rsc.org However, in other systems, these side chains can facilitate the formation of well-ordered, face-on oriented domains that are beneficial for charge transport. mdpi.comdntb.gov.ua This highlights the importance of considering the specific polymer architecture when predicting the influence of the 2-octyldodecyl substituent on aggregation and self-assembly.

Table 2: Role of 2-Octyldodecyl Chains in Polymer Aggregation

| Aspect of Aggregation | Influence of 2-Octyldodecyl Chains | Consequence | Citation |

|---|---|---|---|

| Solubility | Provides good solubility in organic solvents. | Enables solution-based processing. | mdpi.compku.edu.cn |

| Intermolecular Interactions | Introduces steric hindrance, moderating π-π stacking. | Prevents uncontrolled aggregation and can influence backbone planarity. | rsc.orgresearchgate.net |

| Solution-State Aggregation | Influences the formation of pre-aggregates in solution. | Impacts the morphology and crystallinity of the resulting thin film. | uc.eduresearchgate.net |

| Polymorphism | Can favor the formation of specific crystalline polymorphs. | Allows for tuning of the material's electronic properties. | mdpi.combohrium.com |

Advanced Spectroscopic and Diffraction Characterization of Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioregularity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the regioregularity of poly(3-alkylthiophenes) (P3ATs). The connectivity of the substituted thiophene (B33073) units—head-to-tail (HT) or head-to-head (HH)—profoundly influences the polymer's electronic and morphological properties.

In the ¹H NMR spectrum of regioregular poly(3-(2-octyldodecyl)thiophene) (P3ODDT), the aromatic proton signal provides a clear indication of the coupling regiochemistry. For highly regioregular, head-to-tail coupled polymers, a distinct singlet is typically observed for the aromatic proton on the thiophene ring. rsc.org For instance, in regioregular poly(3-(2-ethylhexyl)selenophene), the aromatic C-H proton appears as a major signal at 8.08 ppm. rsc.org In contrast, regioirregular polymers exhibit more complex spectra with multiple signals in the aromatic region, corresponding to the different magnetic environments of protons in HT, HH, and tail-to-tail (TT) linkages. rsc.orgcore.ac.uk

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign minor signals that may arise from end groups or slight regio-irregularities. rsc.org The degree of regioregularity is often quantified by integrating the areas of the signals corresponding to the different couplings. A high percentage of HT couplings (typically >90%) is desirable as it leads to a more planar polymer backbone, facilitating stronger π-π stacking and improved charge carrier mobility. electronicsandbooks.com For example, a poly[3-(11-diethylphosphorylundecyl)thiophene] was synthesized with approximately 90% head-to-tail connectivity. electronicsandbooks.com

The chemical shifts observed in the ³¹P NMR spectra of polythiophenes containing phosphonate (B1237965) groups can also provide insights into the polymer's conformation in different solvents. electronicsandbooks.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Length Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure and effective conjugation length of conjugated polymers. The position and shape of the absorption bands are sensitive to the extent of π-electron delocalization along the polymer backbone.

Polymers derived from 3-(2-octyldodecyl)thiophene typically exhibit broad absorption bands in the visible region, which are attributed to π-π* electronic transitions. mdpi.comresearchgate.net The wavelength of maximum absorption (λmax) is directly related to the effective conjugation length; a longer conjugation length results in a smaller energy gap and a red-shifted λmax. diva-portal.org For example, a study on poly[3-(10-hydroxydecyl)-2,5-thienylene] analyzed the spectral profiles to understand the transformation between less and more conjugated chromophores. nih.gov

The phenomenon of solvatochromism, where the absorption spectrum changes with the solvent, provides further information about polymer conformation. electronicsandbooks.comijcce.ac.irnih.govrsc.org In "good" solvents, the polymer chains are more disordered, leading to a shorter effective conjugation length and a blue-shifted absorption maximum. electronicsandbooks.com In "poor" solvents or in the solid state, the polymer chains tend to aggregate and adopt a more planar conformation, resulting in a longer conjugation length and a red-shifted absorption with a more defined vibronic structure. electronicsandbooks.commdpi.com For instance, poly[3-(11-diethylphosphorylundecyl)thiophene] shows a λmax at 558 nm in the solid state, indicating a high degree of conjugation. electronicsandbooks.com

The optical bandgap (Egopt) of the polymer can be estimated from the onset of the absorption edge in the solid-state UV-Vis spectrum. mdpi.com This value is a critical parameter for determining the suitability of the polymer for applications such as organic photovoltaics. mdpi.com For instance, the optical bandgaps for PT-ODTTBT and PTT-ODTTBT were estimated to be 1.65 eV and 1.69 eV, respectively. mdpi.com

Table 1: UV-Vis Absorption Data for 3-(2-Octyldodecyl)thiophene-Containing Polymers

| Polymer | Solvent | λmax (nm) | Film λmax (nm) | Optical Bandgap (eV) |

| PT-ODTTBT | Chlorobenzene | Not Specified | 681 | 1.65 |

| PTT-ODTTBT | Chlorobenzene | 688 | 688 | 1.69 |

Data sourced from a study on donor-π-bridge-acceptor type copolymers. mdpi.com

X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Morphology

X-ray diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are indispensable techniques for investigating the solid-state packing and morphology of polymer thin films. These methods provide detailed information about crystallinity, molecular orientation, and the lamellar structure of the polymer chains.

In semicrystalline polythiophenes, the alkyl side chains play a crucial role in organizing the polymer backbones into well-defined lamellar structures. XRD patterns of these films typically show a series of (h00) diffraction peaks at low angles, which correspond to the lamellar stacking of the polymer chains. The d-spacing of these peaks provides the distance between the polymer backbones. acs.org

GIWAXS is particularly powerful for characterizing the molecular orientation in thin films, which is critical for charge transport in devices like field-effect transistors. The technique can distinguish between "edge-on" and "face-on" orientations of the polymer backbones relative to the substrate. mdpi.com A "face-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for vertical charge transport in solar cells. mdpi.com

For example, GIWAXS analysis of neat films of PT-ODTTBT and PTT-ODTTBT showed distinct (100) diffraction peaks in both the out-of-plane (OOP) and in-plane (IP) directions, indicating a degree of molecular ordering. mdpi.com The incorporation of a thienothiophene unit in PTT-ODTTBT was found to enhance crystallinity and promote a more favorable face-on orientation, which contributed to improved device performance. mdpi.com The crystallite size can also be estimated from the width of the diffraction peaks using the Scherrer equation. doi.org

Atomic Force Microscopy (AFM) for Surface Topography and Microstructure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography and microstructure of polymer thin films. spectraresearch.com It provides valuable information about surface roughness, phase separation in polymer blends, and the formation of crystalline domains. diva-portal.orgspmtips.com

In tapping mode AFM, a sharp tip is oscillated near its resonance frequency as it scans the sample surface. The changes in the oscillation amplitude or phase are used to construct a three-dimensional image of the surface. The root-mean-square (RMS) roughness is a common parameter extracted from AFM images to quantify the smoothness of the film surface. researchgate.net

For instance, the surface morphology of blend films of 3-(2-octyldodecyl)thiophene-derived polymers with fullerenes can be investigated to understand the phase-separated network that is crucial for efficient charge separation and transport in organic solar cells. mdpi.com The RMS roughness of blend films of PT-ODTTBT:PC₇₁BM and PTT-ODTTBT:PC₇₁BM were measured to be 1.79 nm and 3.87 nm, respectively. mdpi.com The higher roughness in the latter was attributed to the higher crystallinity of the PTT-ODTTBT polymer. mdpi.com

AFM can also be used to study how processing conditions, such as solvent choice and annealing temperature, affect the film morphology. diva-portal.org Changes in surface features, such as the size and distribution of crystalline fibrils, can be directly observed and correlated with the electrical performance of the device.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to characterize the thermal transitions and stability of polymers. xrfscientific.com

TGA measures the change in mass of a sample as a function of temperature. rsc.org It is used to determine the decomposition temperature (Td) of the polymer, which is a critical indicator of its thermal stability. mdpi.comrsc.org A high decomposition temperature is essential for the long-term operational stability of organic electronic devices. For example, polymers derived from 3-(2-octyldodecyl)thiophene have shown good thermal stability with decomposition temperatures (at 5% weight loss) often exceeding 380°C. mdpi.commdpi.comrsc.org For instance, the decomposition temperatures for PDTB and PDFTB were found to be 388 °C and 402 °C, respectively. rsc.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.org It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The glass transition temperature is particularly important as it relates to the transition from a rigid, glassy state to a more rubbery state, which can affect the morphological stability of the film at elevated temperatures. In some cases, for highly crystalline or rigid polymers, no clear thermal transitions are observed in the DSC thermograms within the measured range. mdpi.com

Table 2: Thermal Properties of 3-(2-Octyldodecyl)thiophene-Derived Polymers

| Polymer | Decomposition Temperature (Td, 5% weight loss) | Thermal Transitions (DSC) |

| PT-ODTTBT | 388 °C | No endo- or exo-thermic processes observed |

| PTT-ODTTBT | >380 °C | No endo- or exo-thermic processes observed |

| PDTB | 388 °C | Tg around 270 °C |

| PDFTB | 402 °C | Tg around 270 °C |

Data compiled from various studies on related polymers. mdpi.comrsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of conjugated polymers. These energy levels govern the charge injection and transport properties and determine the open-circuit voltage in organic solar cells.

Cyclic Voltammetry (CV) is the most common technique used to estimate the HOMO and LUMO energy levels. core.ac.ukresearchgate.net By measuring the onset oxidation (Eox) and reduction (Ered) potentials of a thin film of the polymer, the HOMO and LUMO levels can be calculated using empirical formulas that relate these potentials to the energy levels versus the vacuum level. core.ac.ukrsc.org For example, the HOMO and LUMO levels can be estimated using the equations: EHOMO = -e(Eoxonset + 4.8) eV and ELUMO = -e(Eredonset + 4.8) eV, where the potentials are measured relative to the Fc/Fc⁺ couple. beilstein-journals.org

The electrochemical bandgap (Egel) can be determined from the difference between the HOMO and LUMO levels and is often compared with the optical bandgap obtained from UV-Vis spectroscopy. core.ac.uk For instance, for P3OT, the HOMO was determined to be 5.59 eV and the LUMO was 3.76 eV, resulting in an electrochemical bandgap of 1.83 eV. core.ac.ukresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that probes the ionic and electronic transport properties of polymer films. rsc.orgmdpi.comrsc.org By applying a small AC voltage at different frequencies, the impedance of the system can be measured, providing information about charge transfer resistance, capacitance, and ion diffusion within the polymer film, which are important for applications in organic electrochemical transistors and batteries. mdpi.comrsc.org

Table 3: Electrochemical Properties of a Representative Poly(3-alkylthiophene)

| Polymer | Eox (V) | EHOMO (eV) | Egap (eV) | ELUMO (eV) |

| P3OT | 1.2 | 5.59 | 1.83 | 3.76 |

Data for Poly(3-octylthiophene) (P3OT) as a representative example. core.ac.uk

Structure Property Relationships in Optoelectronic Performance of Poly 3 2 Octyldodecyl Thiophene Based Materials

Electronic Energy Levels: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Modulation

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern the injection of charge carriers and the open-circuit voltage (Voc) in organic electronic devices. In donor-acceptor (D-A) copolymers, the HOMO level is primarily determined by the donor unit, while the LUMO level is influenced by the acceptor unit. acs.org The introduction of a 3-(2-octyldodecyl)thiophene moiety as a donor or part of the polymer backbone plays a significant role in modulating these energy levels.

The bulky 2-octyldodecyl side chain can influence the planarity of the polymer backbone, which in turn affects the extent of π-conjugation and, consequently, the energy levels. mdpi.com For instance, in copolymers where 3-(2-octyldodecyl)thieno[3,2-b]thiophene acts as a π-bridge, the resulting polymers exhibit HOMO levels that can be fine-tuned by the choice of the comonomer. mdpi.com In one study, copolymers PT-ODTTBT and PTT-ODTTBT, incorporating a 3-(2-octyldodecyl)thieno[3,2-b]thiophene bridge, had HOMO energy levels of -5.48 eV and -5.26 eV, respectively. mdpi.com Their corresponding LUMO levels were estimated to be -3.83 eV and -3.57 eV. mdpi.com

The strategic placement of electron-withdrawing or electron-donating groups on the polymer backbone is a common strategy to adjust the HOMO and LUMO levels. For example, incorporating fluorine atoms can lower the HOMO energy level, which is beneficial for achieving higher Voc in solar cells. acs.orgacs.org Similarly, the use of strong electron-withdrawing units like benzothiadiazole can lead to lower LUMO levels. mdpi.com

The ability to tune these energy levels is crucial for optimizing the performance of organic solar cells. Efficient exciton (B1674681) dissociation requires a suitable energy offset between the LUMO of the donor polymer and the acceptor material (often a fullerene derivative like PC71BM). mdpi.comresearchgate.net At the same time, a higher HOMO level in the donor polymer relative to the work function of the anode facilitates hole injection.

| Polymer | HOMO (eV) | LUMO (eV) |

|---|---|---|

| PT-ODTTBT | -5.48 | -3.83 |

| PTT-ODTTBT | -5.26 | -3.57 |

| PBXT-IDT | -5.33 | -3.64 |

| PDPPF-DFT | -5.40 | -4.03 |

Charge Carrier Mobility and Transport Mechanisms

Charge carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. In poly[3-(2-octyldodecyl)thiophene]-based materials, both hole and electron mobility are critical for the performance of devices like OFETs and OPVs. The transport of charge carriers in these polymers is a complex process influenced by factors such as molecular weight, regioregularity, thin-film morphology, and intermolecular packing. tandfonline.com

The charge transport mechanism in conjugated polymers can range from band-like transport in highly crystalline regions to hopping transport between localized states in amorphous regions. rsc.org The presence of the bulky 2-octyldodecyl side chain can impact the degree of crystallinity and the connectivity between ordered domains, thereby influencing the dominant transport mechanism. aip.org

Polythiophene derivatives are well-known for their p-type (hole-transporting) characteristics. The hole mobility in OFETs based on poly[3-(2-octyldodecyl)thiophene] materials can be significantly high, often reaching values on the order of cm²/Vs. ossila.comrsc.org For instance, a copolymer incorporating 3-(2-octyldodecyl)thiophene, PDPP2T-TT-OD, has demonstrated hole mobilities up to 10 cm²/Vs. ossila.com

The high hole mobility in these materials is often attributed to the formation of well-ordered, π-stacked structures in the solid state. mdpi.com The 2-octyldodecyl side chains, while providing solubility, can also facilitate favorable intermolecular packing that enhances charge transport. For example, the PTT-ODTTBT polymer, which contains a 3-(2-octyldodecyl)thieno[3,2-b]thiophene unit, exhibited a hole mobility of 7.08 × 10⁻³ cm² V⁻¹ s⁻¹, which was an order of magnitude higher than a similar polymer with a different π-bridge. mdpi.com This was attributed to stronger intermolecular π-π stacking and a more ordered lamellar structure. mdpi.com

The molecular weight of the polymer also plays a crucial role, with higher molecular weights often leading to better interconnectivity between crystalline domains and thus higher mobility. aip.org

| Polymer | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| PTT-ODTTBT | 7.08 × 10⁻³ |

| PT-ODTTBT | 2.55 × 10⁻⁴ |

| PDPP2T-TT-OD | Up to 10 |

| PDTFDPP20 | Up to 5 |

| PDBF-co-TT | Up to 0.53 |

While polythiophenes are primarily known as hole transporters, the incorporation of strong electron-accepting units into the polymer backbone can induce n-type (electron-transporting) or even ambipolar (both hole and electron transporting) behavior. mdpi.comrsc.org The 2-octyldodecyl side chain is often used in these ambipolar polymers to maintain good solubility and processability.

For a material to exhibit ambipolar character, it must have suitable LUMO energy levels for electron injection and efficient transport pathways for both holes and electrons. Polymers incorporating diketopyrrolopyrrole (DPP) units, for example, are known to exhibit high electron mobility. mdpi.comaip.org A copolymer of DPP with a furan-flanked DPP core and 2-octyldodecyl side chains, PDPPF-DFT, showed balanced hole and electron mobilities of 0.26 cm²/Vs and 0.12 cm²/Vs, respectively. scispace.com

The development of ambipolar polymers is of great interest for applications in complementary logic circuits. The balance between hole and electron mobility can be tuned by carefully designing the donor and acceptor units within the polymer.

| Polymer | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| PDPPF-DFT | 0.26 | 0.12 |

| PTII-2 | 0.065 | 0.15 |

| P(NDI2OD-T2)/rr-P3HT blend | 2 × 10⁻³ | 4 × 10⁻³ |

Optical Absorption Characteristics and Bandgap Engineering

The optical absorption properties of poly[3-(2-octyldodecyl)thiophene]-based materials determine their ability to harvest light, which is crucial for photovoltaic applications. The absorption spectrum is dictated by the electronic transitions between the HOMO and LUMO levels, and the optical bandgap (Eg) is the energy difference between them.

The introduction of the 3-(2-octyldodecyl)thiophene unit, along with other donor and acceptor moieties, allows for the engineering of the polymer's bandgap. mdpi.com By creating donor-acceptor copolymers, it is possible to induce an intramolecular charge transfer (ICT) band in the absorption spectrum, which extends the absorption to longer wavelengths. rsc.org For example, copolymers PT-ODTTBT and PTT-ODTTBT, which contain a 3-(2-octyldodecyl)thieno[3,2-b]thiophene bridge, display broad absorption from 400 to 750 nm. mdpi.com

The optical bandgap of these materials can be tuned by modifying the chemical structure. For instance, the Eg of PT-ODTTBT and PTT-ODTTBT were estimated to be 1.65 eV and 1.69 eV, respectively. mdpi.com Lowering the bandgap is a key strategy to increase the portion of the solar spectrum that can be absorbed, thereby improving the short-circuit current in solar cells.

The aggregation of polymer chains in the solid state can also lead to a red-shift in the absorption spectrum compared to the solution state, indicating stronger intermolecular interactions. mdpi.com This is often a desirable feature as it can enhance light absorption in the thin film.

| Polymer | Absorption Maxima (Film, nm) | Optical Bandgap (eV) |

|---|---|---|

| PT-ODTTBT | 681 | 1.65 |

| PTT-ODTTBT | 688 | 1.69 |

| PBXT-IDT | ~900 (onset) | 1.43 |

| PDBF-co-TT | - | 1.39 |

Correlation between Molecular Orientation, Intermolecular Packing, and Device Efficiency

The efficiency of optoelectronic devices is strongly dependent on the molecular orientation and intermolecular packing of the conjugated polymer in the active layer. researchgate.net The arrangement of polymer chains relative to the substrate and to each other dictates the pathways for charge transport and can influence light absorption and exciton dissociation.

Polymers based on 3-(2-octyldodecyl)thiophene can adopt different orientations, such as "edge-on" or "face-on" π-stacking, depending on the specific chemical structure and processing conditions. rsc.org In an edge-on orientation, the π-stacking direction is parallel to the substrate, which is generally favorable for charge transport in the plane of the film, as required for OFETs. A face-on orientation, where the π-stacking is perpendicular to the substrate, is often preferred for bulk heterojunction solar cells as it facilitates charge transport towards the electrodes.

The bulky 2-octyldodecyl side chain plays a crucial role in determining the packing arrangement. While it prevents excessive aggregation and ensures solubility, it can also influence the intermolecular distance and the degree of order. For instance, in a study of dithienofluorene-based copolymers, variations in the side chains, including the use of 2-octyldodecyl groups, led to different preferred orientations and significantly impacted the hole mobility in OFETs. rsc.org The polymer PDTFDPP20, with a predominantly face-on orientation, achieved a high hole mobility of up to 5 cm² V⁻¹ s⁻¹. rsc.org

The degree of crystallinity and the presence of well-interconnected crystalline domains are also critical for efficient charge transport. aip.org Even in polymers that are not highly crystalline, the formation of short-range aggregates can be sufficient for efficient charge transport, provided these aggregates are well-connected by polymer chains. diva-portal.org The morphology of the polymer film, including its uniformity and the presence of defects, can also have a profound impact on device performance.

Applications of Poly 3 2 Octyldodecyl Thiophene and Its Derivatives in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs) as Active Semiconductor Layers

Polythiophenes are a well-established class of organic semiconductors for OFETs, and the specific substitution pattern of 3-(2-octyldodecyl)thiophene offers advantages in thin-film morphology and charge carrier transport. The bulky 2-octyldodecyl side chain can promote favorable intermolecular packing in the solid state, which is crucial for efficient charge hopping between polymer chains. While specific performance data for pristine P3ODDT in OFETs is not extensively detailed in the reviewed literature, the performance of copolymers incorporating similar structural units provides valuable insights into its potential.

For instance, a donor-acceptor polymer incorporating a diketopyrrolopyrrole (DPP) unit and a thieno[3,2-b]thiophene (B52689) moiety, which is structurally related to the thiophene (B33073) backbone of P3ODDT, has demonstrated high hole mobility. In bottom-gate, top-contact OFET devices, this polymer achieved a hole mobility of up to 0.53 cm²/V·s rsc.orgresearchgate.net. This high mobility is attributed to ordered polymer chain packing, favorable chain orientation, and strong intermolecular interactions, all of which are properties that the 2-octyldodecyl side chain in P3ODDT is designed to enhance rsc.orgresearchgate.net.

Further research on copolymers containing a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer has yielded even more impressive results. One such polymer exhibited a maximum hole mobility of 1.95 cm²/V·s, which represents a significant benchmark for polymer-based OFETs acs.org. These findings underscore the potential of incorporating building blocks like 3-(2-octyldodecyl)thiophene into conjugated polymers to achieve high-performance OFETs. The branched side chain not only aids in solution processability but also plays a critical role in dictating the solid-state microstructure, which ultimately governs the device performance.

Table 1: Performance of OFETs based on Polymers with Thieno[3,2-b]thiophene Moieties

| Polymer System | Device Configuration | Hole Mobility (cm²/V·s) |

|---|---|---|

| DPP-co-TT Derivative | Bottom-Gate, Top-Contact | up to 0.53 |

| Thieno[3,2-b]thiophene-DPP Copolymer | Top-Gate, Bottom-Contact | up to 1.95 |

Organic Photovoltaic (OPV) Cells as Donor or π-Bridge Components

The versatility of 3-(2-octyldodecyl)thiophene and its derivatives is particularly evident in their application in organic photovoltaic (OPV) cells. In these devices, polymers containing this moiety can function as either the primary electron donor or as a component of a more complex copolymer, such as a π-bridge, to fine-tune the material's optical and electronic properties.

The introduction of 3-(2-octyldodecyl)thieno[3,2-b]thiophene as a π-bridge in donor-π-bridge-acceptor type copolymers has been shown to be a successful strategy for enhancing OPV performance mdpi.comnih.govresearchgate.net. In one study, two copolymers, PT-ODTTBT and PTT-ODTTBT, were synthesized where 3-(2-octyldodecyl)thieno[3,2-b]thiophene served as the π-bridge mdpi.comnih.govresearchgate.net. The copolymer PTT-ODTTBT, when blended with the fullerene acceptor PC₇₁BM, yielded a maximum power conversion efficiency (PCE) of 7.05% mdpi.comnih.govresearchgate.net. This high efficiency was accompanied by a high short-circuit current (Jsc) of 13.96 mA/cm² and a fill factor (FF) of 66.94% mdpi.comnih.govresearchgate.net.

Bulk Heterojunction (BHJ) Morphology Optimization

The performance of OPV devices is critically dependent on the morphology of the bulk heterojunction (BHJ) active layer, which consists of an interpenetrating network of the donor and acceptor materials. The bulky 2-octyldodecyl side chain plays a crucial role in controlling the film morphology. In the case of the PTT-ODTTBT:PC₇₁BM blend, the polymer exhibited a high degree of crystallinity and a preferential face-on orientation relative to the substrate mdpi.comnih.gov. This orientation is advantageous for charge transport as it facilitates charge hopping between the polymer chains and towards the electrodes. The well-ordered lamellar stacking and the formation of a bicontinuous interpenetrating network were identified as key factors for the improved device performance mdpi.comnih.gov.

Power Conversion Efficiency Enhancement Strategies

Several strategies are employed to enhance the power conversion efficiency of OPVs based on these materials. The choice of the donor unit in the copolymer is critical. For instance, the use of a thienothiophene donor unit in PTT-ODTTBT, as opposed to a thiophene donor in PT-ODTTBT, led to higher crystallinity and improved charge carrier mobility mdpi.comnih.gov. This highlights the importance of molecular design in optimizing the electronic properties and solid-state packing of the polymer.

Furthermore, device fabrication parameters are optimized to maximize performance. This includes adjusting the donor-to-acceptor blending ratio, using solvent additives to control the film morphology, and optimizing the thickness of the photoactive layer mdpi.com. The use of an inverted device structure (ITO/ZnO/polymer:PC₇₁BM/MoO₃/Ag) has also proven effective for these types of materials mdpi.comnih.govresearchgate.net.

Table 2: Photovoltaic Performance of an OPV Device Incorporating a 3-(2-Octyldodecyl)thieno[3,2-b]thiophene π-Bridge

| Parameter | Value |

|---|---|

| Polymer | PTT-ODTTBT |

| Acceptor | PC₇₁BM |

| Device Structure | Inverted |

| Power Conversion Efficiency (PCE) | 7.05% |

| Short-Circuit Current (Jsc) | 13.96 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.75 V |

| Fill Factor (FF) | 66.94% |

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices

The monomer 3-(2-octyldodecyl)thiophene is considered a crucial building block for materials used in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) nbinno.com. The incorporation of this monomer into conjugated polymers can enhance the luminescence efficiency and color purity of the resulting devices nbinno.com. Polythiophenes, in general, are known for their tunable emission colors, and the specific side chain can influence the solid-state packing and, consequently, the photoluminescent properties of the polymer pkusz.edu.cn. While specific device performance data for P3ODDT in OLEDs is limited in the provided search results, the general properties of polythiophenes suggest its potential in this area.

In the realm of electrochromic devices, which change color in response to an applied voltage, poly(thieno[3,2-b]thiophene)s have demonstrated promising characteristics. Polymers based on this structural unit have shown extremely short response times for both coloring and bleaching (as low as 0.34 s for coloring and 0.9 s for bleaching) bangor.ac.uk. They also exhibit good contrast and coloration efficiency in both the visible and near-infrared regions bangor.ac.uk. Although these results are for a related class of polymers, they indicate that polymers derived from 3-(2-octyldodecyl)thiophene could possess favorable electrochromic properties due to their thiophene-based backbone.

Integration into Flexible and Large-Area Electronic Systems

A significant advantage of organic electronic materials, including P3ODDT and its derivatives, is their potential for use in flexible and large-area electronic systems polyu.edu.hk. The solution processability of these polymers allows for their deposition over large areas using printing and coating techniques, which are compatible with flexible substrates pecuniaresearch.com. This opens up possibilities for applications such as flexible displays, wearable sensors, and large-area solar panels.

The development of fully 3D-printed flexible OLED displays showcases the potential for integrating organic materials into novel device architectures nih.govresearchgate.net. While these demonstrations may not have specifically used P3ODDT, the principles are applicable. The good solubility and film-forming properties imparted by the 2-octyldodecyl side chain make P3ODDT and its derivatives well-suited for such fabrication methods. The ability to create uniform, large-area films is a prerequisite for the successful implementation of these materials in next-generation flexible electronics.

Theoretical and Computational Studies on 3 2 Octyldodecyl Thiophene and Its Polymers

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational properties of 3-(2-octyldodecyl)thiophene and its derivatives. These studies provide fundamental insights into how the distinctive side chain influences the polymer backbone and its optoelectronic characteristics.

A key finding from DFT simulations is the impact of the 2-octyldodecyl side chain on the conformation of the polythiophene backbone. The steric hindrance introduced by this bulky group induces a significant dihedral angle distortion. Specifically, calculations have shown that the 2-octyldodecyl side chain can cause a 12° twist in the polymer backbone. This deviation from planarity is a critical factor that balances the need for intermolecular packing for charge transport with solubility for device processing.

DFT has also been employed to study copolymers incorporating units derived from 3-(2-octyldodecyl)thiophene. For instance, in donor-acceptor copolymers where 3-(2-octyldodecyl)thieno[3,2-b]thiophene acts as a π-bridge, DFT calculations at the B3LYP/6-31G(d) level have been used to determine the frontier molecular orbital (FMO) energy levels. mdpi.com In one such study, two copolymers, PT-ODTTBT and PTT-ODTTBT, were modeled using their dimeric structures to simplify the computation. The calculations revealed that the Highest Occupied Molecular Orbital (HOMO) was delocalized across the entire polymer backbone, while the Lowest Unoccupied Molecular Orbital (LUMO) was primarily localized on the acceptor unit, facilitating efficient intramolecular charge transfer. mdpi.com

The calculated FMO energy levels for these copolymers are presented in the table below. These theoretical values show a good trend-wise correlation with experimental data obtained from electrochemical measurements, validating the computational approach. mdpi.com

| Polymer | Calculated HOMO (eV) | Calculated LUMO (eV) |

| PT-ODTTBT | -5.03 | -2.88 |

| PTT-ODTTBT | -5.01 | -2.91 |

Table: Calculated Frontier Molecular Orbital (FMO) energy levels for copolymers containing the 3-(2-octyldodecyl)thieno[3,2-b]thiophene unit, determined by DFT calculations. mdpi.com

Furthermore, theoretical investigations on various polythiophene derivatives have shown that bulky side chains can, contrary to simple intuition, enforce backbone planarity through organized side-chain alignment, which in turn affects the electronic coupling between monomer units. pnas.org While specific studies on the homopolymer of 3-(2-octyldodecyl)thiophene are not extensively detailed in the literature, the principles derived from related systems are directly applicable. DFT calculations on oligomers of similar poly(3-alkylthiophenes), such as P3HT, have been used to reliably predict infrared and Raman spectra and to understand the structural changes, from aromatic to quinoid-like forms, that occur upon doping. acs.org These established methodologies provide a robust framework for understanding the electronic structure of poly(3-(2-octyldodecyl)thiophene).

Development and Validation of Empirical Force Fields for Alkylthiophenes

The accuracy of molecular dynamics simulations hinges on the quality of the empirical force field used to describe the interactions between atoms. A force field is a set of parameters and mathematical functions that define the potential energy of a system of atoms. For conjugated polymers like poly(alkylthiophenes), standard force fields often require specific parameterization to accurately model the unique electronic and conformational properties of the π-conjugated backbone. nih.gov

The development of a reliable force field for poly(3-(2-octyldodecyl)thiophene) would follow established procedures used for other poly(alkylthiophenes). acs.orgrsc.org This process typically involves:

Parameterization of Bonded Terms: Equilibrium bond lengths and angles for the thiophene (B33073) ring and its linkage are often derived from quantum chemical optimizations of small oligomers.

Torsional Potentials: The most critical parameters are the dihedral (torsional) potentials along the polymer backbone. These are typically calculated by performing constrained geometry scans at a high level of quantum theory (e.g., MP2 or DFT) on a model dimer or trimer. The resulting energy profile is then used to fit the force field's torsional parameters.

Partial Atomic Charges: Non-bonded interactions are governed by van der Waals and electrostatic forces. The latter requires the assignment of partial atomic charges to each atom. These are commonly derived from the electrostatic potential calculated via quantum mechanics.

Side Chain Parameters: For the 2-octyldodecyl side chain, parameters are typically adapted from existing well-validated force fields for alkanes, such as the OPLS-AA (Optimized Potentials for Liquid Simulations) force field. rsc.org

Validation is a crucial step in force field development. The newly developed force field is tested by simulating systems with known experimental properties. For poly(alkylthiophenes), this often involves comparing simulated crystal structures, densities, and phase transition temperatures with experimental data from X-ray diffraction and calorimetry. researchgate.net For example, a force field for diketopyrrolopyrrole (DPP)-based polymers with branched alkyl side chains was developed and validated by ensuring it could reproduce key structural features. rsc.org Such a validated force field would then enable large-scale MD simulations to confidently predict the morphology and dynamics of poly(3-(2-octyldodecyl)thiophene).

Modeling Charge Transfer and Exciton (B1674681) Dynamics at the Molecular and Supramolecular Levels

Understanding how charges and excitons (bound electron-hole pairs) move through the polymer matrix is fundamental to optimizing electronic devices. Theoretical modeling provides a molecular-level picture of these dynamic processes.

Charge Transfer: The transport of charge carriers (holes or electrons) is typically modeled as a "hopping" process between localized states, which often correspond to conjugated segments of the polymer chains. The rate of hopping between two sites is commonly calculated using Marcus theory. This requires two key parameters derived from computational chemistry:

Reorganization Energy: The energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice-versa) without the charge actually moving. Quantum chemical calculations on single oligomers are used to compute this value. acs.org

Electronic Coupling (Transfer Integral): This term quantifies the electronic interaction between the two sites involved in the hop. It is highly sensitive to the distance and relative orientation of the polymer chains and is calculated for pairs of molecules taken from snapshots of an MD simulation. acs.org

By combining MD simulations to generate realistic morphologies with quantum chemical calculations for the hopping rates, kinetic Monte Carlo (KMC) simulations can be used to simulate the charge transport pathways and predict bulk charge carrier mobility. mdpi.com This multiscale modeling approach has been successfully applied to P3HT, revealing the critical role of interconnected "tie-chains" in achieving high mobility. mdpi.com For poly(3-(2-octyldodecyl)thiophene), this approach would elucidate how the bulky side chains affect packing and, consequently, the electronic coupling and charge mobility.

Exciton Dynamics: After a photon is absorbed, an exciton is created. The fate of this exciton—whether it diffuses to a donor-acceptor interface to generate charge, or decays non-radiatively—is critical for photovoltaic and light-emitting applications. Modeling exciton dynamics involves tracking the movement of the excited state through the polymer.

First-principles MD simulations, where forces are calculated "on-the-fly" using quantum mechanics, can be used to model exciton diffusion. rsc.org These simulations can track the localization of the electron and hole that form the exciton and calculate diffusion coefficients. rsc.org Simpler models often treat the exciton as a particle that can hop between chromophores (segments of the polymer chain). The rates of exciton transfer are calculated using Förster Resonance Energy Transfer (FRET) theory or Dexter electron exchange theory, depending on the coupling regime. These calculations also rely on parameters derived from quantum chemistry, such as transition dipole moments and electronic couplings between adjacent segments. acs.orgosti.gov

For poly(3-(2-octyldodecyl)thiophene), modeling would focus on how the backbone conformation, influenced by the bulky side chain, affects the localization and energy of excitons and their ability to move along a chain or hop to a neighboring one. acs.org

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.